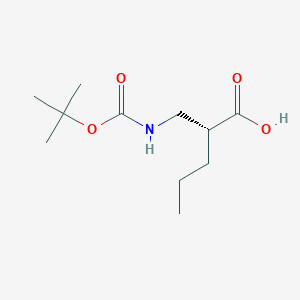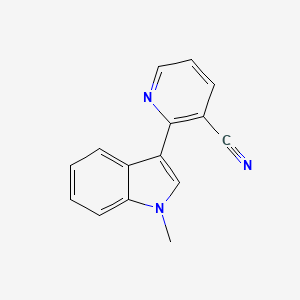
3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile typically involves the reaction of 3-cyano-2-chloropyridine with N-methylindole in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in 1,2-dichloroethane at temperatures ranging from 80 to 90°C for approximately 27 hours . The product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for 2-(1-methyl-1H-indol-3-yl)nicotinonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant biology and synthetic chemistry.
Uniqueness
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is unique due to the combination of the indole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler indole or nicotinonitrile derivatives.
Properties
CAS No. |
849116-26-3 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3 |
InChI Key |
XDEZLMATSAIMEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)

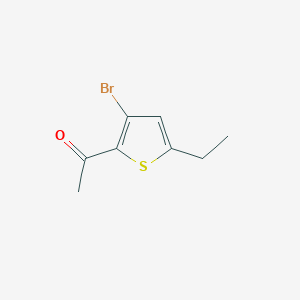

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

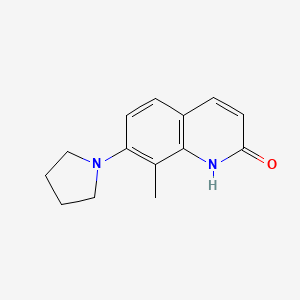
![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)
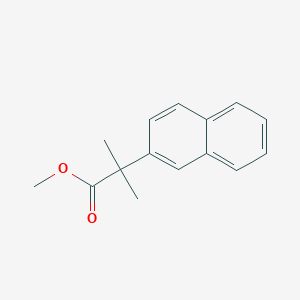
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)


![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
